REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[O:7][C:6]([CH:8]=[O:9])=[CH:5][CH:4]=1.[CH:10]([O-])([O-])[O:11]C.[C:15]1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+]>CO.O.C(OCC)C>[CH3:15][O:9][CH:8]([O:11][CH3:10])[C:6]1[O:7][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methyl orthoformate
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1OC(=CC1)CO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |